8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H17NO4 and its molecular weight is 335.359. The purity is usually 95%.
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Scientific Research Applications
1. Structural and Conformational Analysis
Research by Reis et al. (2013) and Gomes et al. (2015) focused on the structural characteristics of chromene derivatives similar to 8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. These studies revealed insights into the crystallization, molecular conformation, and anti-rotamer configurations of related compounds, providing a foundation for understanding the physical and chemical properties of similar chromene derivatives Reis et al., 2013; Gomes et al., 2015.
2. Synthesis and Optimization
Zhu et al. (2014) and Proença and Costa (2008) investigated synthetic methods for chromene-3-carboxylic acid derivatives. These studies explored rapid synthesis techniques and eco-friendly approaches, offering valuable methods for producing chromene compounds efficiently and sustainably Zhu et al., 2014; Proença and Costa, 2008.
3. Biological Evaluation
The research by Ramaganesh et al. (2010) and Saeedi et al. (2017, 2020) focused on evaluating the biological properties of chromene derivatives. These studies include the assessment of antibacterial activity and the investigation of potential applications in treating Alzheimer's disease Ramaganesh et al., 2010; Saeedi et al., 2017; Saeedi et al., 2020.
4. Application in Drug Discovery
The study by Thimm et al. (2013) presents the synthesis of a specific chromene derivative as a GPR35 agonist, illustrating the potential of chromene compounds in drug discovery, particularly in targeting specific receptors for therapeutic purposes Thimm et al., 2013.
5. Antimicrobial Properties
Research by Behrami and Dobroshi (2019) explored the synthesis of chromen-2-one derivatives and their antibacterial effects. This highlights the antimicrobial potential of chromene compounds, an area of significant interest in pharmaceutical research Behrami and Dobroshi, 2019.
Mechanism of Action
Target of Action
Related compounds have been shown to targetSignal Transducer and Activator of Transcription 3 (STAT3) .
Mode of Action
It is suggested that the compound may inhibit the activation ofSTAT3 . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis.
Biochemical Pathways
The compound may affect the STAT3 signaling pathway . This pathway is involved in a wide range of biological processes, including cell growth, differentiation, and apoptosis. By inhibiting STAT3, the compound could potentially disrupt these processes, leading to various downstream effects.
Result of Action
Related compounds have shown anti-inflammatory and anti-arthritic activities, suggesting potential therapeutic applications .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-3-6-13-7-4-8-14-11-17(20(23)25-18(13)14)19(22)21-15-9-5-10-16(12-15)24-2/h3-5,7-12H,1,6H2,2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHHOFDOOJMYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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